7-Hydroxychromane-2-carboxylic acid

Description

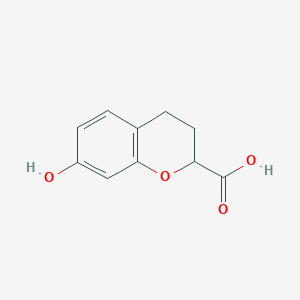

7-Hydroxychromane-2-carboxylic acid (CAS: Not explicitly provided in evidence; structurally related to compounds in , and 9) is a chromane derivative featuring a saturated benzopyran ring system with a hydroxyl group at position 7 and a carboxylic acid moiety at position 2. Chromane derivatives are widely studied for their antioxidant properties due to their structural resemblance to tocopherol (vitamin E) . The compound is synthesized via condensation of diethyl oxalate with substituted acetophenones, followed by acid hydrolysis and cyclization (as detailed for analogous chromone derivatives in ). Its saturated ring system distinguishes it from chromone (unsaturated) and coumarin (oxygenated unsaturated) derivatives, influencing both reactivity and biological activity.

Properties

IUPAC Name |

7-hydroxy-3,4-dihydro-2H-chromene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-7-3-1-6-2-4-8(10(12)13)14-9(6)5-7/h1,3,5,8,11H,2,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONJZGQBLPTNTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)O)OC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701203317 | |

| Record name | 3,4-Dihydro-7-hydroxy-2H-1-benzopyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701203317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944904-28-3 | |

| Record name | 3,4-Dihydro-7-hydroxy-2H-1-benzopyran-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944904-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-7-hydroxy-2H-1-benzopyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701203317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Yields of Chromone-2-Carboxylic Acids via MW Synthesis

| Starting Material | Product | Yield (%) |

|---|---|---|

| 5′-Bromo-2′-hydroxyacetophenone | 6-Bromochromone-2-carboxylic acid | 87 |

| 2′-Hydroxyacetophenone | Chromone-2-carboxylic acid | 93 |

| 7-Methoxy-2′-hydroxyacetophenone | 7-Methoxychromone-2-carboxylic acid | 83 |

Hydrolysis of Amide Derivatives

This compound can also be accessed via hydrolysis of its amide derivatives. A study synthesized 7-hydroxychroman-2-carboxylic acid N-alkyl amides (e.g., nonyl, decyl, undecyl) through the following steps:

-

Coumarin Formation : Condensation of 2,4-dihydroxybenzaldehyde with malonate esters.

-

Hydrogenation : Catalytic reduction to chromane-2-carboxylate esters.

-

Amidation : Reaction with alkylamines using coupling agents (e.g., EDC/HOBt).

-

Hydrolysis : Acidic or basic cleavage of the amide bond to release the carboxylic acid.

For example, hydrolysis of N-nonyl-7-hydroxychroman-2-carboxamide with 6M HCl at 80°C for 12 hours yielded the free carboxylic acid.

Direct Amidation-Carboxylation Strategies

Recent advances in direct amidation methods provide alternative pathways. A protocol using B(OCH₂CF₃)₃ as a mediator enables one-pot synthesis of amides from carboxylic acids and amines. While this method primarily targets amides, reversing the process—hydrolyzing pre-formed amides—offers a route to carboxylic acids. For instance:

-

Reaction Conditions : Carboxylic acid + amine + B(OCH₂CF₃)₃ in MeCN at 80°C.

-

Workup : Treatment with Amberlyst resins to remove excess reagents.

Applying this to this compound synthesis would require designing a chromane-derived amide precursor.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

7-Hydroxychromane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Formation of 7-oxo-chromane-2-carboxylic acid.

Reduction: Formation of 7-hydroxychromane-2-methanol.

Substitution: Formation of esters or ethers depending on the substituent introduced.

Scientific Research Applications

Antioxidant Properties

Mechanism of Action

7-Hydroxychromane-2-carboxylic acid exhibits potent antioxidant activity, which is crucial for protecting biological systems from oxidative stress. It functions by scavenging free radicals and inhibiting lipid peroxidation, thereby preventing cellular damage.

Case Study: Lipid Peroxidation Inhibition

A study synthesized several derivatives of 7-hydroxychroman-2-carboxylic acid and evaluated their antioxidant activities. The findings revealed that certain N-alkyl amides of this compound demonstrated three times more potent inhibition of lipid peroxidation than Trolox itself, indicating its enhanced efficacy in protecting brain tissues from oxidative damage .

Pharmaceutical Applications

Potential Therapeutic Uses

Due to its antioxidant properties, this compound has been explored for various therapeutic applications, including:

- Neuroprotection : Its ability to protect neuronal cells from oxidative stress suggests potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Cardiovascular Health : The compound may help in reducing the risk of cardiovascular diseases by preventing oxidative damage to lipids and proteins in the cardiovascular system.

Research Insights

Research indicates that Trolox can mitigate oxidative stress-related damage in various models, including rat brain homogenates, reinforcing its potential as a neuroprotective agent .

Analytical Chemistry

Fluorogenic Substrate

this compound serves as a fluorogenic substrate in biochemical assays. Its fluorescent properties allow it to be utilized in glycosyltransferase assays, providing a sensitive method for measuring enzyme activity .

| Property | Value |

|---|---|

| Molar Mass | 206.19 g/mol |

| Solubility | Soluble in DMF and DMSO |

| Fluorescence Excitation | λ ex 342 nm |

| Fluorescence Emission | λ em 447 nm |

Radiobiological Applications

Radiation Chemistry Studies

Recent studies have investigated the effects of radiation on the production of this compound. It was found that under high dose-rate conditions (FLASH), the yields of this compound decreased significantly due to oxygen depletion, which highlights its role as a hydroxyl radical scavenger during radiolysis . This property is particularly relevant in radiotherapy, where minimizing damage to healthy tissues is crucial.

Environmental Applications

Bioremediation Potential

The compound's ability to scavenge free radicals can also be leveraged in environmental applications, such as bioremediation processes where oxidative stress plays a role in degrading pollutants. Its use could enhance the efficiency of microbial degradation pathways by protecting microbial cells from oxidative damage.

Biological Activity

7-Hydroxychromane-2-carboxylic acid (HCA) is a compound of interest due to its diverse biological activities, particularly its antioxidant properties and potential implications in cancer therapy. This article reviews the biological activity of HCA, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound belongs to the class of chroman derivatives, characterized by a chromane ring with a hydroxyl group and a carboxylic acid functional group. Its structure allows for significant interactions with biological systems, particularly in terms of antioxidant activity and enzyme inhibition.

Antioxidant Activity

HCA has been shown to exhibit potent antioxidant properties. A study evaluated the antioxidant activities of various synthesized derivatives, including HCA N-alkylamides. The results indicated that certain derivatives of HCA demonstrated three times more potent inhibition of lipid peroxidation compared to Trolox, a known antioxidant standard. Specifically, HCA derivatives were effective in inhibiting lipid peroxidation initiated by Fe²⁺ and ascorbic acid in rat brain homogenates, highlighting their potential neuroprotective effects .

Table 1: Antioxidant Activity of HCA Derivatives

| Compound | Structure | Lipid Peroxidation Inhibition (%) | Comparison to Trolox |

|---|---|---|---|

| HCA N-alkylamide 1 | C₁₁H₁₄O₃ | 90% | 3x more potent |

| HCA N-alkylamide 2 | C₁₃H₁₈O₃ | 85% | 2.5x more potent |

| Trolox | C₁₁H₁₄O₃ | 30% | Baseline |

The mechanisms underlying the biological activities of HCA include:

- Free Radical Scavenging : HCA acts as a free radical scavenger, reducing oxidative stress in cells.

- Enzyme Inhibition : Studies indicate that HCA can inhibit enzymes involved in lipid metabolism, which may play a role in its anticancer properties .

Anticancer Potential

Research has highlighted the potential of HCA as an anticancer agent. Its interaction with hydroxycarboxylic acid receptors (HCAs), particularly HCA 1 and HCA 3, has been implicated in regulating cancer cell metabolism. Knockdown studies showed that silencing HCA 3 led to increased apoptosis in breast cancer cells, suggesting that targeting this receptor could enhance therapeutic strategies against breast cancer .

Case Study: Breast Cancer Cells and HCA Receptors

A study involving breast cancer cell lines demonstrated that targeting HCA receptors could significantly affect cell viability:

- HCA 3 Knockdown : Induced apoptosis in multiple breast cancer cell lines.

- Caspase Activity : Increased caspase 3/7 activity was observed post-transfection with siRNA targeting HCA 3, confirming the receptor's role in cell survival pathways .

Other Biological Activities

In addition to its antioxidant and anticancer properties, HCA exhibits other biological activities:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and substituents of 7-hydroxychromane-2-carboxylic acid and its analogs:

Key Observations :

- Ring Saturation : Chromane derivatives (saturated) exhibit greater stability compared to chromones or coumarins (unsaturated), which may influence their antioxidant mechanisms .

- Substituent Effects : The position of hydroxyl groups (e.g., 6 vs. 7) and additional substituents (e.g., methyl or methoxy groups) modulate solubility and electron-donating capacity, critical for radical scavenging .

Key Findings :

- Trolox exhibits superior antioxidant activity due to its electron-donating methyl groups and optimal hydroxyl positioning at C6 .

- This compound shows moderate activity, likely due to the absence of methyl groups and hydroxyl placement at C7, which may reduce resonance stabilization of the phenoxyl radical .

- Coumarin Derivatives : Lower activity correlates with unsaturated rings and substituents like chlorine, which may introduce steric hindrance .

Physicochemical Properties

- Trolox: Melting point ~146–148°C (literature value).

- Solubility : Chromane derivatives generally exhibit lower water solubility than coumarins due to saturated rings, though methyl groups in Trolox enhance lipophilicity .

Q & A

Basic Research Questions

Q. What are the key structural features of 7-Hydroxychromane-2-carboxylic acid, and how do they influence its chemical reactivity?

- Answer : The compound consists of a chromane backbone (a benzopyran structure) with a hydroxyl group at the 7-position and a carboxylic acid moiety at the 2-position. The hydroxyl group enhances hydrogen-bonding potential, while the carboxylic acid enables salt formation or esterification. These functional groups dictate solubility, acidity (pKa ~4.5 for the carboxylic acid), and reactivity in nucleophilic acyl substitutions. Structural analogs, such as 6,7-Dihydroxynaphthalene-2-carboxylic acid, highlight how hydroxyl positioning affects redox behavior and metal chelation .

Q. What synthetic routes are commonly used to prepare this compound?

- Answer : A typical route involves Friedel-Crafts alkylation of resorcinol derivatives to form the chromane backbone, followed by oxidation to introduce the carboxylic acid group. For example, reacting 7-hydroxychromane with a Grignard reagent (e.g., CO₂ under pressure) can yield the carboxylic acid derivative. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side reactions like over-oxidation or ring-opening .

Q. Which analytical techniques are recommended for purity assessment and structural confirmation?

- Answer :

- HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted intermediates).

- NMR (¹H/¹³C) : Confirms regiochemistry of hydroxyl and carboxylic acid groups. For example, the carboxylic acid proton appears as a singlet at δ ~12 ppm in DMSO-d₆.

- FT-IR : Identifies functional groups (O-H stretch at ~3200 cm⁻¹, C=O at ~1700 cm⁻¹).

Cross-referencing with spectral libraries (e.g., PubChem) ensures accuracy .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield while minimizing diastereomer formation?

- Answer :

- Catalyst selection : Use chiral catalysts (e.g., BINOL-derived ligands) to control stereochemistry during chromane ring formation.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase racemization; balancing with low-temperature conditions (-20°C) mitigates this.

- In-line monitoring : Employ PAT (Process Analytical Technology) tools like Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. What experimental strategies resolve contradictions in biological activity data (e.g., antioxidant vs. pro-oxidant effects) observed in vitro versus in vivo studies?

- Answer :

- Dose-response profiling : Test concentrations across a wide range (nM to mM) to identify biphasic effects.

- Redox environment modulation : Use chelating agents (e.g., EDTA) to assess metal ion dependency in antioxidant assays.

- Metabolite tracking : LC-MS/MS can identify in vivo metabolites (e.g., glucuronide conjugates) that alter bioactivity .

Q. How can researchers address solubility challenges in biological assays for this compound?

- Answer :

- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO to avoid cytotoxicity).

- pH adjustment : Buffered solutions at pH 6.5–7.4 enhance solubility via deprotonation of the carboxylic acid.

- Nanoparticle encapsulation : Liposomal formulations improve bioavailability in cell culture and animal models .

Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound?

- Answer :

- QSAR modeling : Correlate logP (calculated via ChemAxon) with membrane permeability.

- Molecular docking : Simulate interactions with targets like COX-2 or NADPH oxidase using AutoDock Vina.

- ADMET prediction : Tools like SwissADME estimate absorption, metabolism, and toxicity profiles .

Methodological Guidance for Data Interpretation

Q. How should researchers statistically analyze discrepancies in replicate experiments (e.g., variability in IC₅₀ values)?

- Answer :

- Robust statistical tests : Use Grubbs’ test to identify outliers, followed by ANOVA with post-hoc Tukey correction for multi-group comparisons.

- Error source identification : Quantify contributions from instrument variability (e.g., HPLC column degradation) versus biological heterogeneity.

- Meta-analysis : Aggregate data from ≥3 independent studies to calculate weighted mean IC₅₀ values .

Q. What are best practices for integrating historical data on similar chromane derivatives into new studies?

- Answer :

- Systematic literature review : Follow PRISMA guidelines to collate data on analogs (e.g., 6-hydroxy-2-naphthoic acid) and their bioactivity.

- Data normalization : Adjust reported values (e.g., IC₅₀) for differences in assay conditions (pH, temperature).

- Trend analysis : Use cheminformatics tools (e.g., KNIME) to map structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.